1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 2640973-75-5
VCID: VC11850399
InChI: InChI=1S/C17H19FN4O/c18-14-3-1-2-4-15(14)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
SMILES: C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C17H19FN4O
Molecular Weight: 314.36 g/mol

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one

CAS No.: 2640973-75-5

Cat. No.: VC11850399

Molecular Formula: C17H19FN4O

Molecular Weight: 314.36 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one - 2640973-75-5

Specification

CAS No. 2640973-75-5
Molecular Formula C17H19FN4O
Molecular Weight 314.36 g/mol
IUPAC Name 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrazin-2-one
Standard InChI InChI=1S/C17H19FN4O/c18-14-3-1-2-4-15(14)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Standard InChI Key UTVAATUUKUARAM-UHFFFAOYSA-N
SMILES C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F
Canonical SMILES C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Structural Features:

  • The compound contains a cyclopropyl group attached to a dihydropyrazinone core.

  • A piperazine ring is substituted with a 2-fluorophenyl group, contributing to its lipophilicity and potential for receptor binding.

Synthesis and Characterization

The synthesis of this compound likely involves:

  • Formation of the pyrazinone core through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

  • Introduction of the cyclopropyl group via alkylation or acylation reactions.

  • Substitution of the piperazine ring with a 2-fluorophenyl group using nucleophilic aromatic substitution.

Characterization techniques include:

  • NMR Spectroscopy (Proton and Carbon): Confirms the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • X-ray Crystallography: Provides detailed structural data, including bond angles and dihedral angles.

Pharmacological Potential

The compound's structure suggests it could interact with central nervous system (CNS) receptors due to:

  • The presence of the piperazine moiety, known for CNS activity.

  • The fluorophenyl group, which enhances receptor affinity by increasing hydrophobic interactions.

Potential Therapeutic Areas

While specific data on this compound's activity is unavailable, structurally related compounds are often investigated for:

  • Antidepressant or Anxiolytic Properties: Piperazine derivatives are common in psychotropic drugs.

  • Antiviral Activity: Fluorinated compounds have shown efficacy in inhibiting viral enzymes .

  • Anti-inflammatory Effects: Cyclopropane-containing molecules are explored for their ability to modulate inflammatory pathways .

Mechanism of Action

The compound may act as:

  • A receptor agonist/antagonist targeting serotonin or dopamine pathways.

  • A kinase inhibitor due to its pyrazinone core, which can mimic ATP binding in enzymes.

Comparative Analysis with Related Compounds

Compound NameStructural SimilarityReported Activity
Cyclopropyl-[4-(4-chlorophenyl)piperazin-1-yl]methanone HighAnalgesic and anti-inflammatory
(2-(4-Fluorophenyl)cyclopropyl)(piperazin-1-yl)methanone ModeratePotential antiviral activity
3-(6-Oxo-diphenyl-pyridazin-1-yl)-piperazine derivatives LowAnti-inflammatory and analgesic

Limitations:

  • Lack of experimental data on its pharmacokinetics and toxicity.

  • Limited studies on its in vivo efficacy.

Future Research:

  • Conduct in vitro screening to evaluate receptor binding affinity.

  • Perform in vivo pharmacological studies to assess therapeutic potential.

  • Investigate its safety profile through cytotoxicity assays.

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